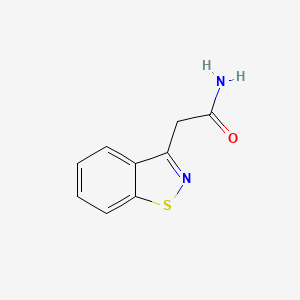

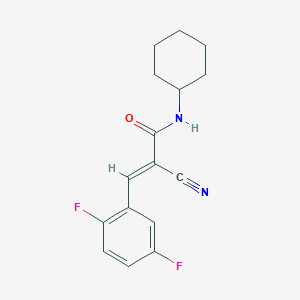

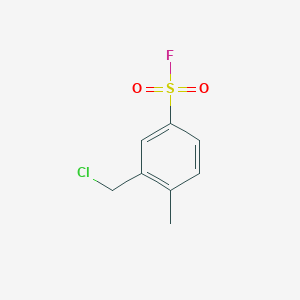

![molecular formula C12H21NO3 B2437237 Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate CAS No. 2567503-05-1](/img/structure/B2437237.png)

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate is a chemical compound with the CAS Number: 1354953-48-2 . It has a molecular weight of 213.28 . . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (2-oxocyclopentyl)methylcarbamate . The InChI code is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) .Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate has been used in the preparation of 2-amido substituted furans, showcasing its role in Diels‐Alder reactions and cycloadditions, important in organic synthesis (Padwa, Brodney & Lynch, 2003).

- It is also involved in the synthesis of various carbamates derived from carbonyl compounds, indicating its versatility in functional group transformations (Ortiz, Guijarro & Yus, 1999).

Applications in Nucleotide Analogs Synthesis

- The compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in nucleoside and nucleotide chemistry (Ober, Marsch, Harms & Carell, 2004).

Insecticide Analog Synthesis

- This chemical has been used to create spirocyclopropanated analogues of insecticides such as Imidacloprid and Thiacloprid, demonstrating its utility in the development of novel insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed & Meijere, 2005).

Crystal Structure and Molecular Interactions

- The compound has been studied for its crystallographic properties, providing insights into molecular interactions and hydrogen bonding in the solid state (Das, Chattopadhyay, Hazra, Sureshbabu & Mukherjee, 2016).

Directed Lithiation and Selective Reactions

- Directed lithiation of carbamate derivatives like tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate has been explored, indicating its role in selective chemical transformations (Smith, El‐Hiti & Alshammari, 2013).

Deprotection in Synthetic Chemistry

- The compound is used in the deprotection of tert-butyl carbamates, esters, and ethers, showcasing its application in synthetic chemistry, particularly in mild and selective deprotection methods (Li et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, and H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h5-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIPHNJGNQTDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

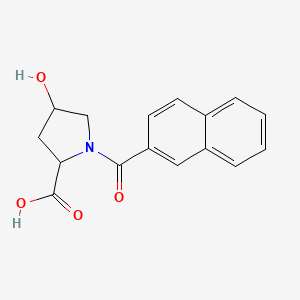

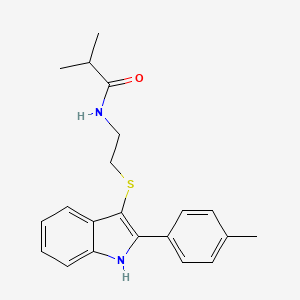

![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)

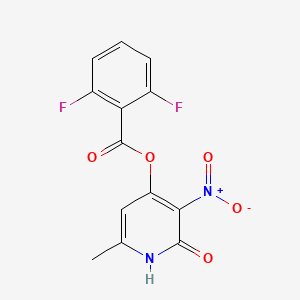

![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)

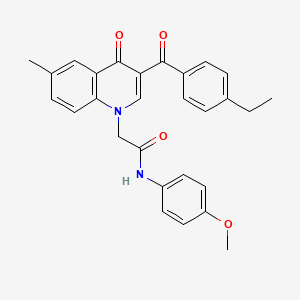

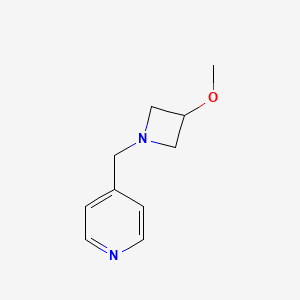

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)

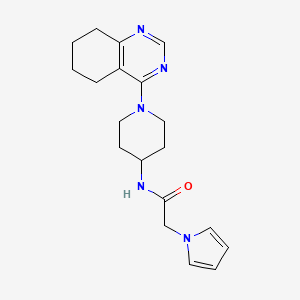

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)